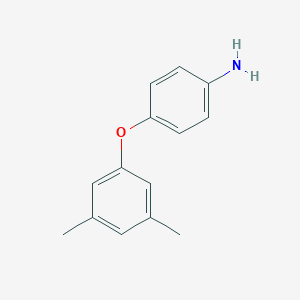

4-(3,5-Dimethylphenoxy)aniline

Description

Properties

IUPAC Name |

4-(3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIQDVYCIYFSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235843 | |

| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86823-17-8 | |

| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086823178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3,5-Dimethylphenoxy)aniline: Synthesis, Properties, and Applications

Foreword: The Strategic Importance of the Diaryl Ether Amine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, earning the designation of "privileged structures" for their ability to interact with a wide array of biological targets. The diaryl ether motif is a quintessential example, and when combined with a reactive aniline moiety, it forms a powerful platform for drug discovery. 4-(3,5-Dimethylphenoxy)aniline is an exemplar of this structural class, merging the conformational flexibility of the ether linkage with the synthetic versatility of the primary aromatic amine. This guide provides an in-depth examination of its core chemical properties, synthesis strategies, and reactivity profile, offering researchers and drug development professionals a comprehensive technical resource for leveraging this valuable molecular building block.

Molecular Identity and Physicochemical Characteristics

This compound is a diaryl ether amine characterized by an aniline ring linked via an oxygen bridge to a 3,5-dimethylphenyl group. This structure imparts a unique combination of electronic and steric properties that are critical to its function as a synthetic intermediate.

Chemical Structure

The molecule's architecture is foundational to its chemical behavior. The ether linkage introduces a non-planar geometry, while the dimethyl substitution on one ring and the amino group on the other create distinct electronic environments.

Caption: Chemical structure of this compound.

Core Physicochemical Data

A summary of the key physical and chemical properties of this compound is essential for its practical application in a laboratory setting. These properties influence solubility, reaction kinetics, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 86823-17-8 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO | [3][2][4] |

| Molecular Weight | 213.28 g/mol | [3] |

| Physical State | Dark brown solid | |

| Boiling Point | 346.5 °C at 760 mmHg | [3] |

| Density | 1.094 g/cm³ | [3] |

| Refractive Index | 1.599 | [3] |

| Predicted XLogP3 | 3.5 | [4] |

Synthesis Methodologies: A Comparative Analysis

The formation of the diaryl ether bond is the cornerstone of synthesizing this compound. The two most prominent strategies for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods is dictated by factors such as substrate scope, functional group tolerance, and reaction conditions.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[5] This method is often cost-effective due to the use of an inexpensive copper catalyst. However, it traditionally requires high reaction temperatures (often >150 °C) and stoichiometric amounts of copper, which can limit its applicability to sensitive substrates.[6]

Causality Behind Experimental Choices: The high temperatures are necessary to overcome the activation energy for the C-O bond formation with less reactive copper(I) catalysts. The use of a strong base (e.g., K₂CO₃, Cs₂CO₃) is critical for deprotonating the phenol, thereby generating the phenoxide nucleophile required for the reaction. Recent advancements have introduced ligands like N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) that can accelerate the reaction and allow for milder conditions (90-110 °C).[7][8]

Sources

- 1. lookchem.com [lookchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. PubChemLite - this compound (C14H15NO) [pubchemlite.lcsb.uni.lu]

- 5. synarchive.com [synarchive.com]

- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 4-(3,5-Dimethylphenoxy)aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-(3,5-dimethylphenoxy)aniline, a diaryl ether amine scaffold with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core synthetic strategies, including the Ullmann condensation and the Buchwald-Hartwig amination. The guide emphasizes the mechanistic rationale behind experimental choices, provides detailed step-by-step protocols, and presents comparative data to inform route selection and optimization.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a key structural component in a variety of biologically active molecules and advanced materials. As a diaryl ether, it imparts a degree of conformational rigidity and favorable physicochemical properties. The aniline functional group provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] In the realm of drug discovery, aniline derivatives are precursors to a wide range of pharmaceuticals, including kinase inhibitors and other targeted therapies.[2] However, it is important to note that the aniline substructure can sometimes be associated with metabolic instability or toxicity, necessitating careful molecular design and, in some cases, the exploration of isosteric replacements.[3][4]

This guide will focus on two primary retrosynthetic disconnections for the synthesis of this compound, as illustrated below.

Caption: Simplified catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol

Reaction: 3,5-Dimethylphenol + 4-Iodoaniline → this compound

Materials:

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Mass/Volume |

| 3,5-Dimethylphenol | 122.16 g/mol | 10 | 1.22 g |

| 4-Iodoaniline | 219.03 g/mol | 10 | 2.19 g |

| Copper(I) Iodide (CuI) | 190.45 g/mol | 1 | 190 mg |

| 1,10-Phenanthroline | 180.21 g/mol | 2 | 360 mg |

| Cesium Carbonate (Cs2CO3) | 325.82 g/mol | 20 | 6.52 g |

| Toluene | - | - | 50 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (1.22 g, 10 mmol), 4-iodoaniline (2.19 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol), 1,10-phenanthroline (360 mg, 2 mmol), and cesium carbonate (6.52 g, 20 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add dry toluene (50 mL) via syringe.

-

Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove insoluble inorganic salts.

-

Wash the filter cake with additional ethyl acetate (2 x 20 mL).

-

Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Synthetic Pathway II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [5]It often offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation for C-N bond formation.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. [6][7]The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and reductive elimination steps. [7]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This pathway requires a two-step approach: first, the synthesis of the diaryl ether intermediate, 1-bromo-4-(3,5-dimethylphenoxy)benzene, followed by the Buchwald-Hartwig amination.

Step 1: Synthesis of 1-Bromo-4-(3,5-dimethylphenoxy)benzene

This intermediate can be synthesized via an Ullmann condensation between 3,5-dimethylphenol and 1,4-dibromobenzene.

Detailed Experimental Protocol:

Reaction: 3,5-Dimethylphenol + 1,4-Dibromobenzene → 1-Bromo-4-(3,5-dimethylphenoxy)benzene

Materials:

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Mass/Volume |

| 3,5-Dimethylphenol | 122.16 g/mol | 10 | 1.22 g |

| 1,4-Dibromobenzene | 235.91 g/mol | 12 | 2.83 g |

| Copper(I) Iodide (CuI) | 190.45 g/mol | 1 | 190 mg |

| L-Proline | 115.13 g/mol | 2 | 230 mg |

| Potassium Carbonate (K2CO3) | 138.21 g/mol | 20 | 2.76 g |

| Dimethyl Sulfoxide (DMSO) | - | - | 40 mL |

Procedure:

-

In a 100 mL round-bottom flask, combine 3,5-dimethylphenol (1.22 g, 10 mmol), 1,4-dibromobenzene (2.83 g, 12 mmol), copper(I) iodide (190 mg, 1 mmol), L-proline (230 mg, 2 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Add dimethyl sulfoxide (40 mL).

-

Heat the mixture to 120 °C with stirring for 12-18 hours under a nitrogen atmosphere.

-

After cooling, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, eluting with hexane) to yield 1-bromo-4-(3,5-dimethylphenoxy)benzene.

Step 2: Buchwald-Hartwig Amination

Reaction: 1-Bromo-4-(3,5-dimethylphenoxy)benzene + Ammonia Source → this compound

Materials:

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Mass/Volume |

| 1-Bromo-4-(3,5-dimethylphenoxy)benzene | 277.16 g/mol | 5 | 1.39 g |

| Benzophenone Imine | 181.24 g/mol | 6 | 1.09 g |

| Pd2(dba)3 | 915.72 g/mol | 0.05 | 46 mg |

| Xantphos | 578.68 g/mol | 0.1 | 58 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 7 | 673 mg |

| Toluene | - | - | 25 mL |

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and sodium tert-butoxide (673 mg, 7 mmol).

-

Add a solution of 1-bromo-4-(3,5-dimethylphenoxy)benzene (1.39 g, 5 mmol) in toluene (15 mL).

-

Add benzophenone imine (1.09 g, 6 mmol) followed by additional toluene (10 mL).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-16 hours.

-

Cool the reaction to room temperature and quench with 2M HCl (20 mL). Stir for 1 hour to hydrolyze the imine.

-

Neutralize the mixture with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Comparison of Synthetic Pathways

| Feature | Pathway I: Ullmann Condensation | Pathway II: Buchwald-Hartwig Amination |

| Key Bond Formation | C-O | C-N |

| Number of Steps | 1 | 2 |

| Catalyst | Copper-based (e.g., CuI) | Palladium-based (e.g., Pd2(dba)3) |

| Ligands | Simple N- or O-donor ligands | Bulky, electron-rich phosphines |

| Reaction Conditions | Often higher temperatures | Generally milder temperatures |

| Cost | Generally lower catalyst and ligand cost | Higher catalyst and ligand cost |

| Substrate Scope | Can be limited by sterically hindered or electron-rich aryl halides | Broader substrate scope, more functional group tolerance |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C14H15NO | PubChem [8] |

| Molecular Weight | 213.28 g/mol | PubChem [9] |

| Appearance | Solid (predicted) | - |

| XlogP (predicted) | 3.5 | PubChem [8] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies: a direct one-step Ullmann condensation or a two-step sequence involving an initial Ullmann-type diaryl ether formation followed by a Buchwald-Hartwig amination. The choice between these pathways will depend on factors such as cost, scale, available starting materials, and the desired level of functional group tolerance. The Ullmann approach offers a more direct and cost-effective route, while the Buchwald-Hartwig pathway provides greater versatility and often milder reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate.

References

-

SynArchive. Ullmann Condensation. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS Green Chemistry. Synthesis of paracetamol and 4-aminophenol from hydroquinone. [Link]

-

NIH. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

-

PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

ResearchGate. The Ullmann Ether Condensation. [Link]

-

University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

PubChem. This compound (C14H15NO). [Link]

-

Hoffman Fine Chemicals. CAS 86823-17-8 | this compound | MFCD02663357. [Link]

-

PubChem. 4-(2,3-Dimethylphenoxy)aniline. [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

-

Slideshare. Reactions and pharmaceutical applications of aniline. [Link]

-

PMC - NIH. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. [Link]

-

PubMed. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. [Link]

-

Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

-

YouTube. Dimethylaniline : Synthesis. [Link]

Sources

- 1. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cresset-group.com [cresset-group.com]

- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. PubChemLite - this compound (C14H15NO) [pubchemlite.lcsb.uni.lu]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

An In-depth Technical Guide to 4-(3,5-Dimethylphenoxy)aniline (CAS 86823-17-8): A Privileged Scaffold in Medicinal Chemistry

Introduction

4-(3,5-Dimethylphenoxy)aniline, identified by CAS number 86823-17-8, is a diaryl ether aniline that represents a significant scaffold in the landscape of modern medicinal chemistry. While this compound itself is not typically an active pharmaceutical ingredient, its structural motif is a cornerstone in the design and synthesis of a variety of biologically active molecules. The diaryl ether linkage provides a unique combination of conformational flexibility and structural rigidity, making it an ideal component for molecules designed to interact with specific biological targets. This guide will provide a comprehensive overview of the chemical properties, synthesis, and, most importantly, the utility of this compound as a key building block in the development of therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and synthesis. These properties influence its reactivity, solubility, and how it or its derivatives interact with biological systems.

| Property | Value | Source |

| CAS Number | 86823-17-8 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.28 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | Cc1cc(cc(c1)Oc2ccc(cc2)N)C | [2] |

| Appearance | Solid (form may vary) | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis of this compound

The synthesis of diaryl ethers such as this compound is predominantly achieved through cross-coupling reactions. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds.[3] In the context of synthesizing this compound, this would typically involve the coupling of an aryl halide with a phenol.

Conceptual Reaction Scheme: One possible route involves the reaction of 4-aminophenol with 1-bromo-3,5-dimethylbenzene.

Caption: Ullmann Condensation for this compound Synthesis.

Detailed Experimental Protocol (Adapted from General Ullmann Condensation Procedures):

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-aminophenol (1.0 eq), 1-bromo-3,5-dimethylbenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) or toluene to the flask via syringe.

-

Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts.

-

Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][5] For the synthesis of this compound, this would involve the coupling of an aryl halide or triflate with an amine.

Conceptual Reaction Scheme: A viable route is the reaction of 3,5-dimethylphenol with 4-bromoaniline.

Caption: Buchwald-Hartwig Amination for this compound Synthesis.

Detailed Experimental Protocol (Adapted from General Buchwald-Hartwig Amination Procedures):

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,5-dimethylphenol (1.2 eq), 4-bromoaniline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base such as cesium carbonate (1.5 eq) in a reaction vessel.

-

Solvent Addition: Add anhydrous toluene or dioxane to the vessel.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup and Purification: Follow steps 5-9 as described for the Ullmann condensation.

Application in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The phenoxy-aniline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with therapeutic properties.

Core Scaffold for Kinase Inhibitors

A primary application of this compound and its derivatives is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline and 4-anilinopyrimidine cores are prominent scaffolds in the design of kinase inhibitors that target the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

In these structures, the aniline nitrogen of a molecule like this compound can be coupled to a heterocyclic core (e.g., a quinazoline or pyrimidine ring). The phenoxy portion of the molecule then extends into a solvent-exposed region of the kinase's active site, where modifications can be made to enhance potency, selectivity, and pharmacokinetic properties. The 3,5-dimethyl substitution pattern on the phenoxy ring can influence the molecule's conformation and interactions within the binding pocket.

Illustrative Kinase Inhibitor Synthesis Workflow:

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate. While it may not possess significant biological activity on its own, its diaryl ether aniline scaffold is a key component in the rational design of numerous potent and selective kinase inhibitors and other therapeutic agents. A solid understanding of its synthesis, properties, and reactivity is therefore essential for researchers and scientists engaged in drug discovery and development. The methodologies outlined in this guide provide a framework for the synthesis and application of this important building block in the ongoing quest for novel and effective medicines.

References

- BenchChem. (2025). An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 15, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 86823-17-8 | this compound | MFCD02663357. Retrieved January 15, 2026, from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

- Wallace, O. B., et al. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031–3034.

- Fuchter, M. J., et al. (2009). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Journal of the American Chemical Society, 131(42), 15259–15267.

- Google Patents. (n.d.). CN1215720A - Process for production of 3,5-dimethyl aniline.

- Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 179, 593–606.

- Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.

- European Patent Office. (n.d.). EP2519100B1 - Intermediate compounds and processes for the preparation of tapentadol and related compounds.

- Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265.

- Asadi, A., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(1), 10-21.

- Google Patents. (n.d.). US20250042899A1 - Process to make glp1 ra and intermediates therefor.

- Google Patents. (n.d.). EP1165496B1 - Substituted aniline compounds.

Sources

- 1. 86823-17-8|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C14H15NO) [pubchemlite.lcsb.uni.lu]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(3,5-Dimethylphenoxy)aniline: A Technical Guide

Introduction

4-(3,5-Dimethylphenoxy)aniline is a diaryl ether derivative with a primary amine substituent, a molecular scaffold of significant interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application in drug development and advanced materials, where structure-activity relationships are critical. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and scientists a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structures, ensuring a robust and reliable characterization.

The molecular structure of this compound, with the systematic numbering used for spectral assignments in this guide, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the ether linkage, as well as the substitution pattern on the phenoxy ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2, H6 | 6.80 - 6.95 | Doublet | 2H |

| H3, H5 | 6.65 - 6.80 | Doublet | 2H |

| H2', H6' | 6.60 - 6.75 | Singlet | 2H |

| H4' | 6.55 - 6.70 | Singlet | 1H |

| -NH₂ | 3.50 - 4.50 | Broad Singlet | 2H |

| -CH₃ | 2.20 - 2.35 | Singlet | 6H |

Interpretation of the ¹H NMR Spectrum:

-

Aniline Ring Protons (H2, H6, H3, H5): The protons on the aniline ring will appear as two doublets in the aromatic region. The protons ortho to the amino group (H3, H5) are expected to be more shielded and thus appear at a lower chemical shift compared to the protons meta to the amino group (H2, H6). This is due to the electron-donating effect of the -NH₂ group.

-

Phenoxy Ring Protons (H2', H6', H4'): The protons on the 3,5-dimethylphenoxy ring will appear as two singlets. The two equivalent protons at the C2' and C6' positions will produce one singlet, while the proton at the C4' position will give another singlet.

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration, and it may exchange with D₂O.

-

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups on the phenoxy ring will give a sharp singlet at a higher field (lower ppm) due to their aliphatic nature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 140 - 145 |

| C2, C6 | 120 - 125 |

| C3, C5 | 115 - 120 |

| C4 | 145 - 150 |

| C1' | 155 - 160 |

| C2', C6' | 115 - 120 |

| C3', C5' | 138 - 142 |

| C4' | 120 - 125 |

| -CH₃ | 20 - 25 |

Interpretation of the ¹³C NMR Spectrum:

-

Aniline Ring Carbons: The carbon attached to the nitrogen (C1) will be deshielded. The carbons ortho and para to the amino group (C3, C5 and C4) will be shielded due to the electron-donating resonance effect of the amino group. The carbon bearing the phenoxy group (C4) will be significantly deshielded.

-

Phenoxy Ring Carbons: The carbon attached to the ether oxygen (C1') will be the most deshielded aromatic carbon in this ring. The carbons bearing the methyl groups (C3', C5') will also be deshielded.

-

Methyl Carbons (-CH₃): The carbons of the two methyl groups will appear at a high field, typical for sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the C-O-C ether linkage, and the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, two bands |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to weak |

| C=C Aromatic Ring Stretch | 1500 - 1600 | Medium to strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Aryl Ether C-O-C Stretch (asymmetric) | 1200 - 1275 | Strong |

| Aryl Ether C-O-C Stretch (symmetric) | 1000 - 1075 | Medium |

| C-H Out-of-plane Bending | 690 - 900 | Strong |

Interpretation of the IR Spectrum:

-

N-H Vibrations: The presence of a primary amine is confirmed by two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. An N-H bending vibration is also expected around 1580-1650 cm⁻¹.

-

C-O-C Ether Linkage: A strong, characteristic absorption band for the asymmetric C-O-C stretching of the diaryl ether will be observed in the 1200-1275 cm⁻¹ region. A weaker symmetric stretching band is expected around 1000-1075 cm⁻¹.

-

Aromatic Rings: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1500-1600 cm⁻¹ region. Strong bands in the fingerprint region (690-900 cm⁻¹) due to C-H out-of-plane bending can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. The molecular formula of this compound is C₁₄H₁₅NO, with a monoisotopic mass of approximately 213.1154 u.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 213.12 |

| [M+H]⁺ | 214.12 |

| [M+Na]⁺ | 236.10 |

Data sourced from PubChem predictions.[1]

Interpretation of the Mass Spectrum and Fragmentation Pattern:

The mass spectrum will show a prominent molecular ion peak ([M]⁺) at m/z 213. The fragmentation of this compound is expected to proceed through cleavage of the ether bond, which is a common fragmentation pathway for diaryl ethers.

Caption: Proposed mass spectral fragmentation of this compound.

Key fragment ions would include:

-

m/z 121: This fragment corresponds to the [CH₃)₂C₆H₃O]⁺ ion, formed by the cleavage of the C-O ether bond with the charge retained on the dimethylphenoxy moiety.

-

m/z 92: This fragment corresponds to the [H₂NC₆H₄]⁺ ion, resulting from the cleavage of the C-O ether bond with the charge retained on the aminophenyl moiety.

The relative intensities of these fragment ions will depend on their stability.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and unambiguous structural confirmation of this compound. This guide serves as a valuable resource for researchers, enabling confident identification and characterization of this compound in various scientific endeavors. The presented data and interpretations are based on established spectroscopic principles and are essential for quality control and further research in fields utilizing this important chemical entity.

References

-

MDPI. (n.d.). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 86823-17-8 | this compound | MFCD02663357. Retrieved from [Link]

-

NIST. (n.d.). Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (n.d.). MSBNK-UvA_IBED-UI000201. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 86823-17-8 | this compound | Catalog EN300-50894. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

MDPI. (2016). Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling. Polymers, 8(11), 401. Retrieved from [Link]

-

PubMed. (2016). Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling. Polymers (Basel), 8(11), 401. Retrieved from [Link]

-

(n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]

-

MDPI. (n.d.). 4,4′-([2][3]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

ACS Publications. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Organic Letters, 19(5), 1080–1083. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 4-(3,5-Dimethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(3,5-Dimethylphenoxy)aniline is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. Its structural motif, combining a substituted phenoxy group with an aniline moiety, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, including its structural, thermal, and spectroscopic properties. Where experimental data is not publicly available, scientifically grounded predictions are provided to guide laboratory work.

I. Chemical Identity and Core Physical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physical constants. These data points are critical for everything from reaction stoichiometry to purification and storage.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 86823-17-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₅NO | [1][2][3][4][5] |

| Molecular Weight | 213.28 g/mol | [1][2][4][5] |

| Appearance | Dark brown solid | [1][2] |

| Boiling Point | 346.5 °C at 760 mmHg | [1][2] |

| Density | 1.094 g/cm³ | [1][2] |

| Melting Point | Not available (N/A) | [1][2] |

| Solubility | Not available (N/A) | [1][2] |

Expert Insight: The "dark brown" appearance suggests the presence of minor impurities, as many pure anilines are colorless or pale yellow and tend to darken upon exposure to air and light. The high boiling point is characteristic of a molecule of this size and polarity. The absence of a reported melting point in common databases is a significant data gap. Based on related structures, a melting point in the range of 80-120 °C could be anticipated, but this requires experimental verification. Similarly, while specific solubility data is unavailable, its aniline and diaryl ether functionalities suggest it is likely soluble in a range of organic solvents such as alcohols, acetone, and DMSO.

II. Spectroscopic Characterization (Predicted)

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. In the absence of published experimental spectra for this compound, the following predictions are based on the analysis of its constituent functional groups and data from analogous compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings.

-

Aniline Ring: The protons on the aniline ring will likely appear as two doublets in the aromatic region (δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The -NH₂ protons would present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

Phenoxy Ring: The protons on the 3,5-dimethylphenoxy ring are expected to show a singlet for the two equivalent protons ortho to the ether linkage and another singlet for the proton para to the ether linkage.

-

Methyl Groups: A sharp singlet integrating to six protons, corresponding to the two equivalent methyl groups on the phenoxy ring, is anticipated in the upfield region (δ 2.0-2.5 ppm).

-

-

¹³C NMR (Predicted): The carbon NMR spectrum will provide key information about the carbon skeleton.

-

Aromatic Carbons: A total of 10 distinct aromatic carbon signals are expected. The carbons directly attached to the nitrogen and oxygen atoms will be the most deshielded.

-

Methyl Carbons: A single signal for the two equivalent methyl carbons is expected in the aliphatic region (δ 15-25 ppm).

-

B. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will reveal the presence of key functional groups:

-

N-H Stretching: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-N Stretching: A peak in the region of 1250-1350 cm⁻¹.

-

C-O-C Stretching: An asymmetric stretching band around 1200-1250 cm⁻¹ and a symmetric stretching band around 1000-1100 cm⁻¹, characteristic of a diaryl ether.

-

C=C Aromatic Stretching: Several peaks in the 1400-1600 cm⁻¹ region.

-

C-H Aromatic and Aliphatic Stretching: Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

C. Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak: The mass spectrum under electron ionization (EI) should show a prominent molecular ion peak (M⁺) at m/z = 213.

-

Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the ether bond, leading to fragments corresponding to the dimethylphenoxyl radical and the aminophenyl cation, or vice versa.

III. Synthesis and Purification Strategies

The synthesis of this compound can be approached through well-established cross-coupling methodologies. The choice between these methods often depends on the availability of starting materials, desired scale, and catalyst/ligand cost.

A. Synthetic Pathways

Two primary retrosynthetic disconnections lead to viable synthetic routes: the formation of the C-O ether bond or the C-N amine bond.

Sources

A Technical Guide to the Solubility of 4-(3,5-Dimethylphenoxy)aniline in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(3,5-Dimethylphenoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental methodologies, and predictive modeling for determining and understanding the solubility of this compound in various organic solvents.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a molecule of interest in medicinal chemistry, possesses structural features that dictate its behavior in different solvent systems. This guide navigates the complexities of its solubility, offering both theoretical frameworks and practical, field-proven protocols. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, researchers can effectively harness this knowledge for formulation development and process chemistry.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to predicting its solubility.

Molecular Structure:

Caption: Molecular structure of this compound.

The molecule consists of a polar aniline head and a larger, non-polar 3,5-dimethylphenoxy tail. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The primary amine group (-NH2) can act as a hydrogen bond donor, while the ether oxygen and the nitrogen atom can act as hydrogen bond acceptors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.28 g/mol | [1] |

| Physical State | Solid (Dark brown) | [1] |

| Boiling Point | 346.5°C at 760 mmHg | [1] |

| Density | 1.094 g/cm³ | [1] |

| Refractive Index | 1.599 | [1] |

| Predicted XlogP | 3.5 | [2] |

The predicted XlogP value of 3.5 indicates a significant lipophilic character, suggesting a preference for non-polar organic solvents over water.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This means that solutes tend to dissolve in solvents with similar polarity.

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the aniline moiety of this compound. However, the large non-polar phenoxy group will likely limit high solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents will favorably interact with the non-polar 3,5-dimethylphenoxy portion of the molecule. The polar aniline group might hinder dissolution.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can interact with the polar parts of the molecule without engaging in hydrogen bonding as donors. They often provide a good balance for dissolving compounds with both polar and non-polar regions.

-

Acidic/Basic Solvents: The basic nature of the aniline group means that solubility can be significantly increased in acidic solutions through the formation of a soluble salt.[5]

Experimental Determination of Solubility

Precise solubility data is best obtained through empirical measurement. The following section outlines a robust, self-validating protocol for determining the solubility of this compound.

Shake-Flask Method (Gold Standard)

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze both the filtered sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the filtered sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide valuable estimates of solubility.[6][7] These models are particularly useful in the early stages of drug discovery for screening large numbers of compounds.[8]

Commonly Used Models:

-

General Solubility Equation (GSE): Developed by Yalkowsky, the GSE is a simple yet powerful model that predicts aqueous solubility based on the compound's melting point and octanol-water partition coefficient (logP).[9]

-

Abraham Solvation Equation: This model uses a linear free energy relationship to describe the partitioning of a solute between two phases, taking into account various molecular descriptors.[9]

-

Machine Learning Models: More recently, machine learning algorithms, such as random forest regression and graph neural networks, have been trained on large datasets of known solubilities to predict the solubility of new compounds with increasing accuracy.[6][7][9]

Researchers can utilize various software platforms and web-based tools that implement these models to obtain an in-silico estimation of the solubility of this compound in a range of organic solvents.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and organic solvents.[10][11][12]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.[10][12]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10][12] Avoid dust formation.[10]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]

Conclusion

References

- Experiment 1 Determination of Solubility. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

CAS 86823-17-8 | this compound | MFCD02663357. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

SolvPredict: A Comprehensive Exploration of Predictive Models for Molecule Solubility. (2024, May 8). ResearchGate. Retrieved from [Link]

- SAFETY DATA SHEETS - 2-(2,5-Dimethylphenoxy)aniline. (2025, September 27).

-

Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

This compound (C14H15NO). (n.d.). PubChemLite. Retrieved from [Link]

-

Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Patheon Pharma Services. Retrieved from [Link]

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2020, April 3). ADMET and DMPK. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. PubChemLite - this compound (C14H15NO) [pubchemlite.lcsb.uni.lu]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database | ADMET and DMPK [pub.iapchem.org]

- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

The Phenoxyaniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phenoxyaniline core, a diaryl ether linkage connecting a phenyl and an aniline ring, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules targeting a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and cardiovascular disorders. This in-depth technical guide provides a comprehensive overview of phenoxyaniline derivatives, from their synthesis and structure-activity relationships (SAR) to their applications as potent and selective modulators of various biological targets. We delve into the causality behind experimental choices in the design and evaluation of these compounds, offering field-proven insights for drug discovery and development professionals. Detailed, step-by-step methodologies for key synthetic and biological assays are provided, alongside illustrative diagrams to clarify complex pathways and workflows. This guide aims to serve as an authoritative resource, empowering researchers to harness the full potential of the phenoxyaniline scaffold in their quest for novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The phenoxyaniline moiety is a key structural feature in a number of biologically active compounds.[1] Its prevalence in medicinal chemistry can be attributed to several key factors. The diaryl ether linkage provides a balance of rigidity and conformational flexibility, allowing for optimal positioning of substituents to interact with target proteins. Furthermore, the electronic nature of the scaffold can be readily modulated through substitution on either aromatic ring, influencing key properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability. This adaptability has made the phenoxyaniline core a fertile ground for the discovery of potent and selective inhibitors of various enzyme families, particularly protein kinases.

Synthetic Strategies: Building the Phenoxyaniline Core

The construction of the phenoxyaniline scaffold is most commonly achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol or aniline derivative.[2][3] Modern iterations of this reaction often employ ligands to facilitate the coupling under milder conditions.

Experimental Protocol: Ullmann Condensation for the Synthesis of a Phenoxyaniline Derivative

This protocol describes a general procedure for the copper-catalyzed synthesis of a phenoxyaniline derivative.

Materials:

-

Aryl halide (e.g., 4-bromonitrobenzene)

-

Phenol or aniline derivative (e.g., 4-aminophenol)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., L-proline)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., dimethyl sulfoxide, DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), phenol or aniline derivative (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Solvent Addition: Add anhydrous DMSO to the flask via syringe.

-

Reaction: Stir the reaction mixture at a specified temperature (e.g., 90-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst, which would render it inactive.

-

Ligand: L-proline acts as a ligand to stabilize the copper catalyst and increase its solubility, thereby accelerating the reaction rate and allowing for lower reaction temperatures.

-

Base: The base is required to deprotonate the phenol or aniline, making it a more potent nucleophile for the coupling reaction.

-

Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the reaction.

Phenoxyaniline Derivatives as Kinase Inhibitors

A significant number of phenoxyaniline derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[4]

Targeting the MAPK/ERK Pathway: MEK Inhibitors

The MAPK/ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival.[4] A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a central component of this pathway.[4]

Structure-Activity Relationship (SAR) Summary for MEK Inhibitors:

| Compound Feature | Observation | Reference |

| Quinoline Core | The 3-cyano-4-anilinoquinoline core is essential for activity. | [4] |

| Alkoxy Groups | The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally leads to the best activity. | [4] |

| Phenoxy Ring Substitution | The substitution pattern on the phenoxy ring can modulate potency and selectivity. | [4] |

Targeting Growth Factor Signaling: PDGFR Inhibitors

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, migration, and angiogenesis.[4] Dysregulation of PDGFR signaling is implicated in various cancers. 4-Phenoxyquinoline derivatives have been developed as inhibitors of PDGFR.[4]

Structure-Activity Relationship (SAR) Summary for PDGFR Inhibitors:

| Compound Feature | Observation | Reference |

| Phenoxy Ring Substitution | Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been shown to yield potent and selective inhibitors. | [4] |

Signaling Pathway Visualization

Caption: Signaling pathways targeted by phenoxyaniline derivatives.

Biological Evaluation of Phenoxyaniline Derivatives

The biological activity of newly synthesized phenoxyaniline derivatives is typically assessed through a series of in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. The principle is based on the quantification of ATP remaining after the kinase reaction; a lower ATP level corresponds to higher kinase activity.[5][6][7]

Experimental Protocol: Luminescence-Based Kinase Assay

Materials:

-

Kinase of interest

-

Kinase substrate

-

ATP

-

Test compound (phenoxyaniline derivative)

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)[5]

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

-

Kinase Reaction:

-

In a multiwell plate, add the test compound or DMSO (vehicle control) to each well.

-

Add the kinase to each well and pre-incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

ATP Detection:

-

Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.[8]

-

Causality Behind Experimental Choices:

-

Luminescence Detection: This method offers high sensitivity and a broad dynamic range for quantifying ATP levels.

-

White, Opaque Plates: These plates are used to maximize the luminescent signal and prevent crosstalk between wells.

-

Dose-Response Curve: This allows for the accurate determination of the compound's potency (IC₅₀).

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the effect of a compound on cell viability and proliferation.[9][10][11][12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound (phenoxyaniline derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Causality Behind Experimental Choices:

-

MTT Reagent: This tetrazolium salt is specifically reduced by mitochondrial dehydrogenases in living cells, providing a measure of metabolic activity.

-

Solubilization Step: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate absorbance measurement.

ADME/Tox Considerations in Phenoxyaniline Drug Development

The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a drug candidate are critical for its success. For phenoxyaniline derivatives, understanding their interaction with metabolic enzymes, such as the cytochrome P450 (CYP) family, is of particular importance.[13][14][15][16][17]

Cytochrome P450 Inhibition Assay

This assay is used to assess the potential of a compound to inhibit the activity of major CYP isoforms, which can lead to drug-drug interactions.[13][14][15][16][17]

Experimental Protocol: CYP450 Inhibition Assay using Human Liver Microsomes

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

CYP isoform-specific probe substrates

-

Test compound (phenoxyaniline derivative)

-

Incubation buffer (e.g., phosphate buffer)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation:

-

Pre-incubate the test compound with HLMs and the NADPH regenerating system in the incubation buffer.

-

Initiate the reaction by adding the CYP isoform-specific probe substrate.

-

Incubate at 37°C for a specific time.

-

-

Reaction Quenching: Stop the reaction by adding cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Determine the IC₅₀ of the test compound for each CYP isoform by plotting the percent inhibition against the compound concentration.

Causality Behind Experimental Choices:

-

Human Liver Microsomes: HLMs are a rich source of CYP enzymes and are considered the gold standard for in vitro metabolism studies.

-

NADPH Regenerating System: This is required to provide the necessary cofactor (NADPH) for CYP-mediated metabolism.

-

Probe Substrates: These are compounds that are selectively metabolized by a specific CYP isoform, allowing for the assessment of isoform-specific inhibition.

ADME/Tox Profile Summary for Phenoxyaniline Derivatives:

| Property | General Observation | Implication for Drug Development | Reference |

| Metabolic Stability | The phenoxyaniline scaffold can be susceptible to metabolism, particularly oxidation of the aniline ring. | Modifications to the aniline ring or adjacent groups can be made to improve metabolic stability. | [13][14][15] |

| CYP Inhibition | Some phenoxyaniline derivatives have shown inhibitory activity against various CYP isoforms. | Careful evaluation of CYP inhibition is necessary to avoid potential drug-drug interactions. | [13][14][15][16] |

| Toxicity | The aniline moiety can sometimes be associated with toxicity. | Structural modifications or the use of bioisosteres can mitigate potential toxicity. | [18] |

Case Studies and Future Directions

While no high-profile FDA-approved drugs are solely defined by the simple phenoxyaniline scaffold, this moiety is a critical component of numerous kinase inhibitors that have entered clinical trials. For instance, the core structure of many MEK and PDGFR inhibitors incorporates a substituted phenoxyaniline motif.[4] Furthermore, research into phenoxyaniline derivatives continues to expand into new therapeutic areas. N-acyl derivatives of 4-phenoxyaniline have shown promise as neuroprotective agents by attenuating Bid-mediated neurotoxicity.[19] Additionally, certain 2-phenoxyaniline derivatives have been investigated for their potential in treating ischemic diseases by inhibiting the Na⁺/Ca²⁺ exchange system.[20]

The future of phenoxyaniline-based drug discovery lies in the continued exploration of novel substitution patterns and the incorporation of this scaffold into more complex molecular architectures. The use of computational modeling and structure-based drug design will be instrumental in rationally designing new derivatives with improved potency, selectivity, and ADME/Tox profiles.

Conclusion

The phenoxyaniline scaffold has proven to be a highly valuable and adaptable platform in medicinal chemistry. Its synthetic tractability, coupled with its ability to be readily modified to optimize biological activity and drug-like properties, ensures its continued prominence in the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of phenoxyaniline chemistry and biology, from synthesis and SAR to biological evaluation and ADME/Tox considerations. By understanding the principles and protocols outlined herein, researchers will be better equipped to unlock the full potential of this privileged scaffold in their drug discovery endeavors.

References

-

Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. (URL: [Link])

-

Development of neuroprotective substances based on amides of 4 phenoxyaniline and related compounds. (URL: [Link])

-

Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. (URL: [Link])

-

Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (URL: [Link])

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])

-

Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. (URL: [Link])

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

-

N-acyl Derivatives of 4-phenoxyaniline as Neuroprotective Agents. (URL: [Link])

- US6162832A - 2-Phenoxyaniline derivatives - Google P

-

Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (URL: [Link])

-

Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (URL: [Link])

-

Spotlight: Activity-Based Kinase Assay Formats. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (URL: [Link])

-

Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (URL: [Link])

Sources

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

The Modern Ullmann Condensation: A Technical Guide to Diaryl Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether linkage is a cornerstone structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. From the glycopeptide antibiotic vancomycin to the hormone thyroxine, the ability to efficiently construct this C-O bond is of paramount importance. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a long-standing tool for this purpose. This guide provides an in-depth exploration of the modern Ullmann condensation for diaryl ether synthesis, moving beyond a simple recitation of steps to explain the underlying principles and practical considerations essential for success in a research and development setting.